![molecular formula C14H14N4 B11759159 [1,1'-Biphenyl]-4,4'-dicarboximidamide](/img/structure/B11759159.png)
[1,1'-Biphenyl]-4,4'-dicarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4,4’-dicarboximidamide: is an organic compound that consists of two benzene rings connected by a single bond, with each benzene ring substituted with a carboximidamide group at the para position. This compound is part of the biphenyl family, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboximidamide typically involves the reaction of 4,4’-dicarboxylic acid derivatives of biphenyl with ammonia or amines under specific conditions. One common method is the reaction of 4,4’-dicarboxylic acid chloride with ammonia in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate amide, which is then converted to the desired carboximidamide.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: [1,1’-Biphenyl]-4,4’-dicarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-4,4’-dicarboximidamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and develop new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, [1,1’-Biphenyl]-4,4’-dicarboximidamide can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboximidamide involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Biphenyl: A simpler compound with two benzene rings connected by a single bond, without additional functional groups.
4,4’-Dicarboxy-1,1’-biphenyl: A related compound with carboxylic acid groups instead of carboximidamide groups.
4,4’-Diamino-1,1’-biphenyl: Another similar compound with amino groups instead of carboximidamide groups.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboximidamide is unique due to the presence of carboximidamide groups, which provide distinct reactivity and interaction capabilities compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in synthesis, medicinal chemistry, and materials science.
特性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
4-(4-carbamimidoylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H3,15,16)(H3,17,18) |
InChIキー |
UHAGMGPUCFRHSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)


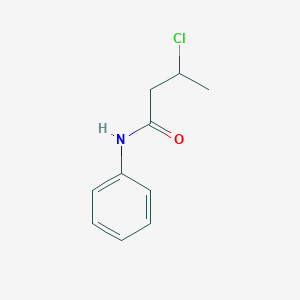
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
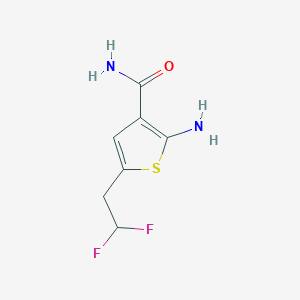
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
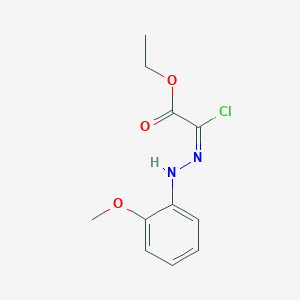
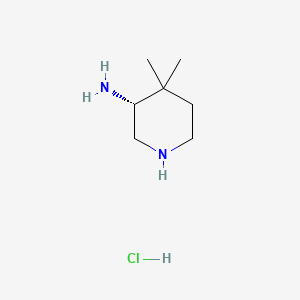
![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)


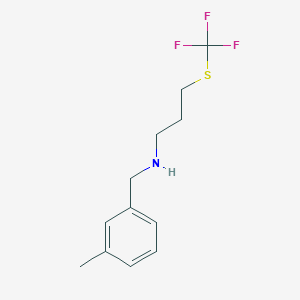
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
